Apigenin 7-O-(2G-rhamnosyl)gentiobioside
Overview
Description
Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside extracted from the plant Lonicera gracilipes var. glandulosa . It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has a molecular weight of 740.66 g/mol and a chemical formula of C33H40O19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside typically involves the glycosylation of apigenin with gentiobiose and rhamnose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from natural sources, particularly from plants like Lonicera gracilipes var. glandulosa. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Apigenin 7-O-(2G-rhamnosyl)gentiobioside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives .
Scientific Research Applications
Apigenin 7-O-(2G-rhamnosyl)gentiobioside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of natural products and supplements due to its beneficial properties.
Mechanism of Action
The mechanism of action of Apigenin 7-O-(2G-rhamnosyl)gentiobioside involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
Apigenin: The aglycone form of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, known for its antioxidant and anti-inflammatory properties.
Luteolin: Another flavonoid with similar biological activities.
Quercetin: A well-known flavonoid with a wide range of biological effects.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and biological activity. The presence of both gentiobiose and rhamnose moieties distinguishes it from other flavonoid glycosides .
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3/t11-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOPDILLGIDKLW-KDGNLIIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of apigenin-7-O-(2G-rhamnosyl)gentiobioside?
A1: The research article primarily focuses on the isolation and structural elucidation of apigenin-7-O-(2G-rhamnosyl)gentiobioside. The study confirms its identity as a novel flavone glycoside found within the leaves of Lonicera gracilipes var. glandulosa []. While the article doesn't provide the exact molecular formula and weight, it clarifies that the structure was determined through chemical and physicochemical analyses. Unfortunately, specific spectroscopic data like NMR or mass spectrometry results are not detailed in this publication [].
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